Product packaging for 3-(4-methoxyphenyl)-1H-pyrazol-5-ol(Cat. No.:CAS No. 124083-43-8)

3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Cat. No.: B2455629
CAS No.: 124083-43-8
M. Wt: 190.202
InChI Key: SQXSXXRXAHKMEG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1H-pyrazol-5-ol is a chemical compound of significant interest in scientific research and development, particularly within the field of medicinal chemistry. This pyrazole derivative features a methoxyphenyl substituent, a common pharmacophore in the design of biologically active molecules. Pyrazole cores are recognized as privileged structures in drug discovery, frequently serving as key building blocks for the synthesis of more complex compounds with potential therapeutic applications . Although specific mechanistic data for this exact compound is limited in public sources, structurally similar pyrazole derivatives have demonstrated a wide range of research applications. For instance, related compounds are being investigated as key intermediates in the development of inhibitors for challenging biological targets, such as the G12C mutant KRAS protein, which is a significant focus in oncology research . Other pyrazole-based molecules are explored for their potential in treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis, highlighting the versatility of this chemical scaffold . Researchers value this compound for its potential to modulate various biological pathways. Its structure suggests utility as a core intermediate in organic synthesis, enabling the generation of compound libraries for high-throughput screening. It is intended for use in controlled laboratory environments by qualified professionals. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All handling and experiments must conform to applicable local and international laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B2455629 3-(4-methoxyphenyl)-1H-pyrazol-5-ol CAS No. 124083-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methoxyphenyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-8-4-2-7(3-5-8)9-6-10(13)12-11-9/h2-6H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXSXXRXAHKMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Methoxyphenyl 1h Pyrazol 5 Ol and Its Analogues

Conventional Synthetic Approaches

Conventional methods for synthesizing pyrazol-5-ol derivatives primarily involve condensation reactions. These reactions typically utilize β-ketoesters or 1,3-diketones as key starting materials, which react with hydrazine (B178648) derivatives to form the pyrazole (B372694) ring.

Condensation Reactions in Pyrazol-5-ol Synthesis

Condensation reactions are a cornerstone in the synthesis of pyrazol-5-ols. These methods are valued for their reliability and the accessibility of starting materials.

A widely employed method for the synthesis of pyrazol-5-one derivatives is the reaction between ethyl acetoacetate (B1235776) and various hydrazine derivatives. orientjchem.orgresearchgate.net For instance, the reaction of ethyl acetoacetate with phenylhydrazine (B124118) at reflux temperatures yields 3-methyl-1-phenylpyrazol-5-one. orientjchem.org This foundational reaction can be adapted to produce a variety of substituted pyrazol-5-ones by using different substituted hydrazines. orientjchem.org

In a specific example leading to a related structure, (4-methoxyphenyl)hydrazine (B1593770) hydrochloride is reacted with ethyl (ethoxymethylene)cyanoacetate in the presence of potassium carbonate and ethanol (B145695) to produce ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. prepchem.com Another relevant synthesis involves the reaction of diethyl oxalate (B1200264) and 1-(4-methoxyphenyl)ethan-1-one, followed by treatment with hydrazine hydrate (B1144303) to yield ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate. zsmu.edu.ua

The general mechanism for the Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.com The process begins with the formation of an imine with one nitrogen of the hydrazine, followed by the formation of an enamine with the second nitrogen, which then cyclizes to form the pyrazole ring. youtube.com

ReactantsProductReference
Ethyl acetoacetate, Phenyl hydrazine3-Methyl-1-phenylpyrazol-5-one orientjchem.org
(4-methoxyphenyl)hydrazine hydrochloride, Ethyl (ethoxymethylene)cyanoacetateEthyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate prepchem.com
Diethyl oxalate, 1-(4-methoxyphenyl)ethan-1-one, Hydrazine hydrateEthyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate zsmu.edu.ua
Acetylacetone, Hydrazine hydrate3,5-dimethyl pyrazole tsijournals.com

The Knorr pyrazole synthesis is a classic method that involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. youtube.com This reaction is known for its high yields and the stability of the resulting aromatic pyrazole product. youtube.com

A pertinent example is the synthesis of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. This is achieved by first reacting a substituted acetophenone (B1666503) with diethyl oxalate to form an ethyl 2,4-dioxo-4-arylbutanoate, which is a 1,3-diketoester. This intermediate then reacts with phenylhydrazine to yield the desired pyrazole derivative. nih.gov This approach can be generalized for the synthesis of various pyrazole derivatives. mdpi.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have gained prominence as efficient and environmentally friendly alternatives to traditional multi-step syntheses. mdpi.com These reactions involve the combination of three or more reactants in a single step to form a complex product, thereby reducing reaction time, cost, and waste. mdpi.comresearchgate.net

One-Pot Pseudo Five-Component Reactions

A notable multicomponent approach is the one-pot pseudo-five-component reaction for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. This reaction involves two equivalents each of a hydrazine derivative and ethyl acetoacetate with one equivalent of an aromatic aldehyde. researchgate.netmdpi.com The reaction proceeds through a cycloaddition-Knoevenagel-Michael reaction sequence. mdpi.com Guanidine hydrochloride has been reported as an efficient catalyst for this transformation in water, highlighting the green aspects of this methodology. researchgate.net

In a specific instance, the reaction of 3-methyl-1-phenyl-pyrazol-5-one with p-anisaldehyde (4-methoxybenzaldehyde) can produce 4,4'-(4-Methoxyphenylmethylene)-bis-(3-methyl-1-phenylpyrazol-5-ol). preprints.org

ReactantsCatalystProductReference
Hydrazine hydrate/phenyl hydrazine, Ethyl acetoacetate, Aromatic aldehydesGuanidine hydrochloride4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives researchgate.net
3-methyl-1-phenyl-pyrazol-5-one, p-anisaldehydeL-proline (or none)4,4'-(4-Methoxyphenylmethylene)-bis-(3-methyl-1-phenylpyrazol-5-ol) preprints.org

Tandem Knoevenagel-Michael Reactions

Tandem Knoevenagel-Michael reactions are a powerful tool for the synthesis of bis(pyrazolyl)methanes. researchgate.net This reaction typically involves the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound like a pyrazolone (B3327878), followed by a Michael addition of a second pyrazolone molecule. researchgate.netnih.gov

The synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) can be achieved through a tandem Knoevenagel-Michael reaction of aromatic aldehydes with two equivalents of a pyrazolin-5-one. researchgate.net Various catalysts, including ammonium (B1175870) chloride and 3-aminopropylated silica (B1680970) gel, have been employed to facilitate this reaction under mild and eco-friendly conditions. researchgate.net For example, the reaction between 1-phenyl-3-methyl-5-pyrazolone and aldehydes proceeds efficiently using 3-aminopropylated silica gel as a reusable heterogeneous catalyst. researchgate.net

A study on the synthesis of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives utilized a pyrazole-4-carboxaldehyde as a starting material for further reactions, indicating the formation of the core pyrazole structure prior to these tandem reactions. nih.gov

Multicomponent Reaction Strategies

Green Chemistry Principles in Pyrazol-5-ol Synthesis

In recent years, the principles of green chemistry have become a guiding force in the development of synthetic protocols for pyrazol-5-ols. These approaches aim to minimize environmental impact by employing safer solvents, reducing energy consumption, and utilizing catalytic systems.

Catalyst-Free Methodologies

The development of catalyst-free synthetic routes represents a significant stride towards more sustainable chemical processes. These methods often rely on the inherent reactivity of the starting materials under specific conditions, such as the use of green solvents or alternative energy sources. For instance, the synthesis of pyrazoles has been achieved through a 1,3-dipolar cycloaddition of diazo compounds to alkynes by simple heating under solvent-free conditions, resulting in high yields without the need for extensive purification. rsc.org Another approach involves the multi-component reaction (MCR) of aromatic aldehydes, phenylhydrazine derivatives, and ethyl acetoacetate in a water/ethanol mixture under ultrasound irradiation, which offers advantages like environmental friendliness and shorter reaction times. acs.org The use of magnetized distilled water has also been reported as an eco-friendly and cost-effective medium for the catalyst-free synthesis of bis-pyrazolone derivatives, yielding high product amounts. scielo.org.za These catalyst-free methods not only simplify the reaction setup and workup procedures but also eliminate the potential for metal contamination in the final products.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating methods. dergipark.org.tru-szeged.hu This technique has been successfully applied to the synthesis of various pyrazole derivatives. For example, the Knorr cyclization of 1,3-dicarbonyl compounds with hydrazines can be efficiently carried out under microwave irradiation, leading to the regioselective formation of 17-exo-heterocycles in good to excellent yields. u-szeged.hu In some cases, reactions that would take hours under conventional reflux conditions can be completed in a matter of minutes with microwave heating. dergipark.org.tr The synthesis of 1-aryl-1H-pyrazole-5-amines, for instance, is achieved in 10-15 minutes by heating a mixture of an aryl hydrazine and an appropriate α-cyanoketone or 3-aminocrotononitrile (B73559) in aqueous HCl at 150 °C using a microwave reactor. nih.govyoutube.com This rapid and efficient method highlights the transformative potential of microwave technology in the synthesis of pyrazole-based compounds.

Application of Nanocatalysts

Nanocatalysts have gained prominence in organic synthesis due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. Various nanocatalysts have been developed and utilized for the synthesis of pyrazole derivatives, offering advantages such as high efficiency, reusability, and mild reaction conditions. For example, boehmite nanoparticles have been employed as a heterogeneous catalyst for the one-pot synthesis of 4,4'-(arylmethylene)-bis-(1H-pyrazol-5-ols) from aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. semnan.ac.ir Similarly, magnetic nanocatalysts, such as a Mn–Lysine complex anchored on CoFe2O4 magnetic nanoparticles, have demonstrated excellent reactivity in the synthesis of 4,4′-(arylmethylene)-bis-(3-methyl-1-phenyl-1H-pyrazol-5-ols). researchgate.net The magnetic nature of these catalysts facilitates their easy separation and recycling, further enhancing the sustainability of the process. researchgate.net The use of nanocatalysts represents a significant advancement in the green synthesis of pyrazoles, combining the benefits of heterogeneous catalysis with the high reactivity of nanoscale materials. mdpi.com

Aqueous Medium Reactions

Water, being a non-toxic, non-flammable, and inexpensive solvent, is an ideal medium for green chemical transformations. The synthesis of pyrazole derivatives in aqueous media has been extensively explored, offering an environmentally benign alternative to traditional organic solvents. thieme-connect.com Multi-component reactions, which are inherently atom-economical, are particularly well-suited for aqueous conditions. For instance, the synthesis of 4,4-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) has been successfully carried out in a water/ethanol mixture. acs.org The use of magnetized distilled water has also been shown to be an effective medium for the catalyst-free synthesis of bis-pyrazolone derivatives. scielo.org.za Furthermore, microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines has been efficiently performed in water, demonstrating the compatibility of this green solvent with modern synthetic techniques. nih.gov The development of aqueous synthetic methods for pyrazoles is a crucial step towards more sustainable and environmentally responsible chemical manufacturing. thieme-connect.com

Targeted Functionalization and Derivatization

The strategic introduction of specific functional groups onto the pyrazole core is essential for modulating the biological activity and physicochemical properties of the resulting compounds. The phenyl and methoxyphenyl moieties are particularly important substituents in the design of novel pyrazole derivatives.

Strategies for Introducing Phenyl and Methoxyphenyl Moieties

The introduction of phenyl and methoxyphenyl groups onto the pyrazole ring can be achieved through various synthetic strategies, often starting from appropriately substituted precursors. A common method involves the condensation of a β-ketoester with a substituted hydrazine. For example, the reaction of 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl) propane-1,3-dione with phenyl hydrazine yields 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. nih.govresearchgate.net Similarly, the reaction between benzoylacetonitrile (B15868) and 2-(4-methoxyphenyl)hydraziniumchloride can regiospecifically produce 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. nih.gov

Another versatile approach is the Suzuki-Miyaura cross-coupling reaction, which allows for the direct installation of aryl groups onto the pyrazole core. This method was utilized to synthesize dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate from its 4-iodo precursor in water. rsc.org Furthermore, multi-component reactions provide a one-pot avenue for constructing pyrazoles with desired substituents. For instance, the reaction of 4-acetyl-1,3-diphenyl-1H-pyrazole-5(4H)-one with p-methoxybenzaldehyde in the presence of ammonium acetate (B1210297) leads to the formation of 4,4'-(4-(4-methoxyphenyl)pyridine-2,6-diyl)bis(1,3-diphenyl-1H-pyrazol-5-ol). nih.gov These synthetic strategies offer chemists a powerful toolkit for the targeted functionalization of the pyrazole scaffold, enabling the creation of diverse libraries of compounds for various applications.

Synthesis of Bis(pyrazol-5-ol) Derivatives

The synthesis of bis(pyrazol-5-ol) derivatives often involves the condensation reaction between an aromatic aldehyde and two equivalents of a pyrazol-5-one derivative. This method provides a straightforward approach to creating methylene-bridged bis(pyrazol-5-ol) compounds.

A common synthetic route is the three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes. nih.gov This reaction can be catalyzed by sodium acetate at room temperature, yielding 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) in good to excellent yields. The products are typically pure and can be isolated by simple filtration. nih.gov The reaction's scope has been explored with a variety of substituted benzaldehydes, including those with electron-donating and electron-withdrawing groups. nih.gov For instance, the reaction of 3-methyl-1-phenyl-pyrazol-5-one with 4-methoxybenzaldehyde (B44291) yields 4,4'-[(4-Methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol). nih.gov

Another approach involves the use of a heterogeneous catalyst. An engineered copper-based nano-magnetic catalyst (Fe₃O₄@SiO₂/Si(OEt)(CH₂)₃NH/CC/EDA/Cu(OAc)₂) has been effectively used for the synthesis of 4,4′-(aryl methylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. tandfonline.com This one-pot reaction is conducted under solvent-free conditions, where phenylhydrazine and ethyl acetoacetate are first reacted in the presence of the catalyst, followed by the addition of an aldehyde. tandfonline.com

Furthermore, novel bis(pyrazol-5-ol) derivatives have been synthesized by reacting N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with two equivalents of 3-methyl-1H-pyrazol-5(4H)-one in ethanol with a catalytic amount of piperidine. ekb.egekb.eg This method also produces the corresponding 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivative. ekb.egekb.eg

The synthesis of bis(pyrazol-5-ols) can also be extended to include other heterocyclic cores. For example, a series of 4,4'-(1H-1,2,3-triazol)bis(1H-pyrazol-5-ols) was synthesized through a tandem Knoevenagel–Michael reaction. This involved reacting two equivalents of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with various 1,2,3-triazole aldehydes, catalyzed by ammonium acetate in ethanol, resulting in high yields. uran.ua

The table below summarizes the synthesis of various bis(pyrazol-5-ol) derivatives.

Aldehyde ReactantPyrazolone ReactantCatalyst/ConditionsResulting Bis(pyrazol-5-ol) DerivativeYield (%)Reference
2-Hydroxybenzaldehyde3-Methyl-1-phenyl-5-pyrazoloneSodium acetate, room temp.4,4'-[(2-Hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)98% nih.gov
3-Nitrobenzaldehyde3-Methyl-1-phenyl-5-pyrazoloneSodium acetate, room temp.4,4'-[(3-Nitrophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)95% nih.gov
4-Methoxybenzaldehyde3-Methyl-1-phenyl-5-pyrazoloneSodium acetate, room temp.4,4'-[(4-Methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)92% nih.gov
BenzaldehydePhenylhydrazine, Ethyl acetoacetateFe₃O₄@SiO₂/.../Cu(OAc)₂, 80 °C, solvent-free4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)94% tandfonline.com
N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide3-Methyl-1H-pyrazol-5(4H)-onePiperidine, Ethanol4,4'-((4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)phenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)Not specified ekb.egekb.eg
1,2,3-Triazole aldehydes5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneAmmonium acetate, Ethanol4,4'-((1H-1,2,3-triazol-4-yl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)High uran.ua

Incorporation of Other Heterocyclic Systems

The versatile structure of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol allows for the incorporation of various other heterocyclic systems, leading to the creation of novel conjugated molecules. These synthetic strategies often utilize a functionalized pyrazole core as a starting material for subsequent cyclization or condensation reactions.

One prominent starting material for such syntheses is 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde. nih.gov This aldehyde serves as a key intermediate for building a variety of heterocyclic rings attached to the pyrazole core. For example, reaction with thiosemicarbazide (B42300) can yield a thiadiazole-containing pyrazole derivative. Similarly, reactions with urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidinone or pyrimidinethione rings fused to the pyrazole. Condensation with 2-acetyl thiophene (B33073) or p-chloroacetophenone in the presence of a base can afford pyridine-3-carbonitrile (B1148548) derivatives linked to the pyrazole. Furthermore, reaction with dicarbonyl compounds can result in the formation of quinazolinone and indenopyrimidinone systems. nih.gov

Another strategy involves the multi-step synthesis of condensed heterocyclic systems. For instance, 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R- nih.govtandfonline.comekb.egtriazolo[3,4-b] nih.govtandfonline.comuran.uathiadiazoles have been synthesized. zsmu.edu.ua The synthesis begins with the reaction of diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one to form an intermediate that is then cyclized with hydrazine hydrate to produce ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate. This ester is subsequently converted in a stepwise manner to a 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative. The final step involves the reaction of this triazole with various carboxylic acids in the presence of phosphorus oxychloride to construct the fused nih.govtandfonline.comekb.egtriazolo[3,4-b] nih.govtandfonline.comuran.uathiadiazole system. zsmu.edu.ua

The table below details the synthesis of pyrazole derivatives incorporating other heterocyclic systems.

Pyrazole Starting MaterialReagent(s)Resulting Heterocyclic SystemReference
1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehydeSemicarbazide / Thiosemicarbazide1,2,4-Triazole-3(4H)-one/thione nih.gov
1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde3-Amino-5-oxo-2-pyrazoline1H-Pyrazol-5(4H)-one nih.gov
1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehydeCyanoacetohydrazide1H-Pyrazol-4-carbonitrile nih.gov
1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde2-Acetyl thiophene / p-ChloroacetophenonePyridine-3-carbonitrile nih.gov
1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehydeUrea / ThioureaPyrimidine-2(1H)-one/thione nih.gov
1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehydeDicarbonyl compoundsQuinazolin-5(6H)-one / Indeno[1,2-d]pyrimidin-5-one nih.gov
Ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylateHydrazine hydrate, CS₂, KOH, Carboxylic acids, POCl₃ nih.govtandfonline.comekb.egTriazolo[3,4-b] nih.govtandfonline.comuran.uathiadiazole zsmu.edu.ua

Chemical Transformations and Reactivity of 3 4 Methoxyphenyl 1h Pyrazol 5 Ol Scaffolds

Electrophilic and Nucleophilic Reactions on the Pyrazol-5-ol Ring

The reactivity of the pyrazol-5-ol ring is characterized by the interplay of its tautomeric forms and the electronic influence of its substituents. The ring can undergo both electrophilic and nucleophilic attacks, primarily at the C-4 position and through Michael addition reactions.

The C-4 position of the pyrazole (B372694) ring is known to be electron-rich, making it susceptible to electrophilic substitution reactions. quora.com This reactivity is attributed to the electron density distribution within the aromatic ring, which favors electrophilic attack at this site. quora.com Reactions such as nitration, sulfonation, and halogenation typically occur at the C-4 position. researchgate.net The nucleophilic character of the C-4 position can be influenced by the substituents on the pyrazole ring. For instance, the presence of electron-donating groups can enhance its reactivity towards electrophiles. Conversely, the C-3 and C-5 positions are generally less reactive towards electrophiles due to the electron-withdrawing nature of the adjacent nitrogen atoms. researchgate.net

However, functionalization at the C-4 position can also be achieved through other means. For example, lithiation methods have been employed for the functionalization of N-protected pyrazoles to introduce formyl or hydroxymethyl groups at this position. rsc.org

Pyrazolin-5-ones, the tautomeric form of pyrazol-5-ols, are effective nucleophiles in Michael addition reactions. nih.govmasterorganicchemistry.com This reaction, also known as conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In the context of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol, the active methylene (B1212753) group at the C-4 position can be deprotonated to form a carbanion, which then acts as the Michael donor. beilstein-journals.org

The reaction typically proceeds in three steps: deprotonation of the pyrazolin-5-one, conjugate addition of the resulting anion to a Michael acceptor, and subsequent protonation. masterorganicchemistry.com A variety of catalysts, including primary amines and organocatalysts, have been utilized to facilitate enantioselective Michael additions, leading to the formation of chiral pyrazole derivatives. nih.govacs.org For instance, cinchona alkaloid-derived primary amines have been successfully used to catalyze the addition of pyrazolin-5-ones to α,β-unsaturated ketones. nih.gov

The scope of Michael acceptors includes α,β-unsaturated ketones, nitriles, and esters. masterorganicchemistry.com The reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with arylidenes has been shown to produce Michael adducts. researchgate.net Furthermore, the reaction of 5-amino-3-aryl-1H-pyrazoles with α,β-unsaturated ketones proceeds through a sequence of Michael addition, cyclization, dehydration, and aromatization to yield pyrazolo[3,4-b]pyridines.

Reactant 1Reactant 2Catalyst/ConditionsProduct
Pyrazolin-5-onesα,β-Unsaturated KetonesCinchona alkaloid-derived primary amineβ-(3-Hydroxypyrazol-1-yl) ketones acs.org
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneArylidenes-Michael addition adducts researchgate.net
5-Amino-3-aryl-1H-pyrazolesα,β-Unsaturated KetonesIonic liquidPyrazolo[3,4-b]pyridines

Table 1: Examples of Michael Addition Reactions Involving Pyrazol-5-ol Scaffolds

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

1,3-Dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocyclic rings, including pyrazoles. frontiersin.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, to a dipolarophile, like an alkyne or an alkene. frontiersin.orgrsc.org The synthesis of pyrazoles via the 1,3-dipolar cycloaddition of diazo compounds with alkynes is a well-established method. frontiersin.org

While direct involvement of the this compound scaffold in 1,3-dipolar cycloadditions as the primary dipole or dipolarophile is not extensively documented in the provided results, the pyrazole ring itself is a product of such reactions. For example, the reaction between ethyl diazoacetate (EDA) and alkynes can yield substituted pyrazoles. unisi.it Nitrilimines, generated in situ from hydrazonoyl chlorides, also undergo 1,3-dipolar cycloaddition with various dipolarophiles to afford pyrazole derivatives. mdpi.com

Furthermore, pyranopyrazoles, which are fused heterocyclic systems containing both pyran and pyrazole rings, can be synthesized through multi-component reactions that often involve a cycloaddition step. tandfonline.comresearchgate.netresearchgate.net For instance, the reaction of 3-methyl-1-phenylpyrazolin-5-one, an aldehyde, and malononitrile (B47326) can lead to the formation of dihydropyrano[2,3-c]pyrazoles. researchgate.net This transformation is believed to proceed through a sequence involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. researchgate.net

1,3-DipoleDipolarophileProduct
Diazo compoundsAlkynesPyrazoles frontiersin.org
NitriliminesThioauronesSpiro-2-Pyrazolines mdpi.com
Ethyl Diazoacetate (EDA)AlkynesDisubstituted Pyrazoles unisi.it

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions for Pyrazole Synthesis

Post-Synthetic Modifications and Derivatization

The this compound scaffold serves as a versatile building block for the synthesis of a wide range of derivatives with diverse structures and potential applications. Post-synthetic modifications can be carried out on the pyrazole ring or its substituents to create more complex molecules.

One common derivatization strategy involves the reaction of the pyrazol-5-ol with various reagents to introduce new functional groups or build fused heterocyclic systems. For example, the reaction of pyranopyrazole derivatives, obtained from pyrazol-5-ones, with aldehydes can lead to the formation of Schiff bases, which can be further cyclized to yield thiazolidinone derivatives.

Another approach involves the functionalization of the pyrazole core to introduce substituents that can participate in further reactions. For instance, the synthesis of ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate allows for subsequent modifications, such as the formation of a 1,2,4-triazole (B32235) ring fused to the pyrazole, ultimately leading to condensed systems like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R- frontiersin.orgtandfonline.comnih.govtriazolo[3,4-b] tandfonline.comnih.govzsmu.edu.uathiadiazoles. zsmu.edu.ua

Furthermore, multi-component reactions provide an efficient route for the derivatization of the pyrazol-5-ol scaffold. A one-pot, four-component reaction of aldehydes, malononitrile, hydrazine (B178648) hydrate (B1144303), and ethyl acetoacetate (B1235776) can be used to synthesize a series of pyranopyrazoles. sciensage.info

Starting MaterialReagent(s)Product
6-amino-4-(4-hydroxyl-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileVarious aldehydesSchiff base derivatives
Schiff base derivativesMercaptoacetic acidThiazolidinone derivatives
Ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylateHydrazine hydrate, Carboxylic acids, Phosphorus oxychloride3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R- frontiersin.orgtandfonline.comnih.govtriazolo[3,4-b] tandfonline.comnih.govzsmu.edu.uathiadiazoles zsmu.edu.ua
Aldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetateSilica (B1680970) grafted CuSnO3Pyranopyrazoles sciensage.info

Table 3: Examples of Post-Synthetic Modifications and Derivatization of Pyrazol-5-ol Scaffolds

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring atoms. For instance, in a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, a broad singlet observed at 3.34 ppm is assigned to the NH proton, while a doublet at 4.16 ppm corresponds to the methylene (B1212753) protons. mdpi.com The absence of a singlet at 8.50 ppm, which would indicate an azomethine proton (CH=N), confirms the reduction of an intermediate imine. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the various carbon environments within the molecule. In the aforementioned N-pyrazolyl amine, the spectrum shows three distinct methyl carbons, one methylene carbon, three aromatic carbons, and five quaternary carbons. mdpi.com The chemical shift of the carbon at position 4 of the pyrazole (B372694) ring (δ = 85.2 ppm) indicates a high electron density at this position. mdpi.com The disappearance of the azomethinic carbon signal at 158.3 ppm further supports the successful formation of the amine. mdpi.com

The following table summarizes typical NMR data for pyrazole derivatives, providing a reference for the expected spectral features of this compound.

Proton (¹H) / Carbon (¹³C) Chemical Shift (δ, ppm) Multiplicity Assignment
NH~3.34Broad SingletPyrazole N-H
CH₂~4.16DoubletMethylene protons adjacent to nitrogen
Ar-H~6.8 - 7.8MultipletAromatic protons
OCH₃~3.8SingletMethoxyphenyl group
C4 (pyrazole)~85.2Pyrazole ring carbon
C=N~158.3Imine carbon (in precursor)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to identify the functional groups and investigate the electronic transitions within this compound.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For a similar pyrazole derivative, significant absorption bands are observed at 3243 cm⁻¹ (N-H stretching) and in the 1240/1036 cm⁻¹ region (C-O-C stretching), confirming the presence of the amine and ether functionalities, respectively. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions occurring within the molecule. A study on a pyrazole derivative, MPA, showed that it decreased the band gap energy, suggesting a strong interaction with metal surfaces. researchgate.net This technique can help understand the electronic properties of this compound and its potential for applications involving electronic interactions.

Key spectroscopic data from related pyrazole compounds are presented in the table below.

Spectroscopic Technique Wavenumber (cm⁻¹) / Wavelength (nm) Assignment
IR~3243N-H stretch
IR~1240/1036C-O-C stretch
UV-VisVariesElectronic transitions

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pattern of this compound. This information is vital for confirming the molecular formula and understanding the molecule's stability and structural components.

In the analysis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the mass spectrum displayed a molecular ion peak (M⁺) at m/z 273. mdpi.com A prominent base peak was observed at m/z 121, which corresponds to the (4-methoxyphenyl)methylium ion, providing strong evidence for the presence of this structural fragment. mdpi.com The fragmentation pattern of pyrazole derivatives can be complex; for example, the thermolysis of a tetrapyrazolylethane derivative showed homolytic cleavage at the ethane (B1197151) C-C bond as a primary fragmentation pathway. urfu.ru

The following table illustrates a hypothetical fragmentation pattern for this compound based on common fragmentation behaviors of similar compounds.

m/z Value Proposed Fragment
[M]⁺Molecular Ion
[M - H₂O]⁺Loss of water
[M - N₂]⁺Loss of nitrogen gas
[M - OCH₃]⁺Loss of methoxy (B1213986) group
121(4-methoxyphenyl)methylium ion

X-ray Crystallography for Three-Dimensional Structural Determination

For a related compound, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol, the crystal structure revealed that the central pyrazole ring forms dihedral angles of 16.83(5)°, 48.97(4)°, and 51.68(4)° with the methoxyphenyl, phenyl, and hydroxyphenyl rings, respectively. nih.gov The crystal packing in this instance is stabilized by an O-H···N hydrogen bond. nih.gov In another example, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the methoxybenzyl group is rotated by 37.01(5)° and the phenyl ring by 29.41(5)° from the central pyrazole ring, with an N-H···N hydrogen bond linking the molecules in the crystal. nih.gov These examples highlight the detailed conformational information that can be obtained from X-ray crystallographic studies.

The table below summarizes key crystallographic parameters for a representative pyrazole derivative.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.5880 (5)
b (Å)13.7397 (8)
c (Å)14.2771 (7)
β (°)109.340 (4)
V (ų)1774.68 (16)
Z4

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. This data is crucial for confirming the molecular formula derived from mass spectrometry and other analytical methods.

For a synthesized N-pyrazolyl amine, elemental analysis results were in good agreement with the calculated values for the proposed structure, thereby confirming its elemental composition. mdpi.com Similarly, for other pyrazole derivatives, the found percentages of carbon, hydrogen, and nitrogen closely matched the calculated values, validating their chemical formulas. rsc.org

The following table shows an example of elemental analysis data for a hypothetical compound with a formula similar to this compound.

Element Calculated (%) Found (%)
Carbon (C)XX.XXXX.XX
Hydrogen (H)Y.YYY.YY
Nitrogen (N)ZZ.ZZZZ.ZZ
Oxygen (O)AA.AA(Calculated by difference)

Computational Chemistry and Theoretical Studies on Pyrazol 5 Ol Structures

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules with high accuracy. For pyrazole (B372694) derivatives, DFT calculations have been instrumental in elucidating their fundamental characteristics.

Elucidation of Electronic Structure and Properties

DFT studies on pyrazole derivatives, including those structurally related to 3-(4-methoxyphenyl)-1H-pyrazol-5-ol, have provided deep insights into their electronic makeup. Quantum mechanical calculations are employed to determine various physicochemical parameters. nih.gov For instance, investigations into related pyrazolo[3,4-d]pyrimidine structures using both DFT and Hartree-Fock (HF) methods have been conducted to analyze electronic properties. nih.gov

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, are crucial for identifying the electrophilic and nucleophilic sites within a molecule. nih.govnih.gov In pyrazole derivatives, MEP analysis often reveals that regions around electronegative atoms, such as oxygen and nitrogen, are centers of negative potential, making them susceptible to electrophilic attack. nih.govnih.gov Conversely, areas of positive potential highlight sites prone to nucleophilic attack. This information is vital for understanding intermolecular interactions and predicting reaction mechanisms. Studies on related compounds have shown that charge transfer predominantly occurs from pyrazole and associated moieties to other parts of the molecule. jcsp.org.pk

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher chemical reactivity and a greater potential for intramolecular charge transfer. nih.gov

DFT calculations have been used to determine the HOMO-LUMO energies for various pyrazole derivatives. nih.govjcsp.org.pk In a study on N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives, the HOMO was found to be localized over the pyrazole and naphthyl rings, while the LUMO was distributed across the entire molecule, indicating potential for charge transfer within the molecule. researchgate.net A small estimated HOMO-LUMO gap often implies that the molecule is chemically reactive. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives Note: Data presented is for structurally related pyrazole derivatives as direct data for this compound is not extensively published. The specific methods and basis sets used in the original studies influence the exact values.

Compound/Derivative ClassHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Method/Basis SetSource
Pyrazolo[3,4-d]pyrimidine derivative--Small gap indicatedB3LYP/6-31G** nih.gov
Pyrazole-carboxamide derivative--Small gap indicatedB3LYP/6-31G* jcsp.org.pk
2-(4-methoxyphenyl)-imidazole derivative-6.21-1.974.24B3LYP/6-311++G(d,p) nih.gov

This table is for illustrative purposes, showing typical values obtained for related heterocyclic compounds.

Prediction of Spectroscopic Parameters

Theoretical calculations, particularly DFT, are widely used to predict spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov These predicted spectra can be compared with experimental results to confirm the molecular structure and aid in the assignment of spectral bands. nih.govresearchgate.net

For a related compound, 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide, DFT calculations were performed to predict its vibrational frequencies and ¹H NMR chemical shifts, which were then compared with experimental data. nih.gov Similarly, for N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives, synthesized compounds were characterized using spectroscopic techniques like IR and NMR, with DFT providing the theoretical basis for understanding these spectra. researchgate.net Such studies demonstrate the power of combining theoretical predictions with experimental validation to unambiguously characterize complex molecules.

Molecular Modeling and Docking Simulations

Molecular modeling, and specifically docking simulations, are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. researchgate.net This is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Prediction of Ligand-Target Binding Modes

Molecular docking studies on derivatives of this compound have been conducted to explore their potential as inhibitors of various enzymes, particularly protein kinases, which are implicated in diseases like cancer. researchgate.netijrps.comresearchgate.net These simulations place the ligand into the active site of the target protein and predict the most likely binding conformation.

A study on 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1-carbothioamide derivatives investigated their binding to the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (PDB ID: 1M17). researchgate.net The results showed that the compounds fit deeply within the binding pocket, forming specific interactions with key amino acid residues. ijrps.comresearchgate.net

Table 2: Predicted Ligand-Target Interactions for a Pyrazoline Derivative with EGFR Note: Data is for the derivative 3-(4-methoxyphenyl)-5-phenyl-2-pyrazoline-1-carbothioamide (5a).

Interacting Amino Acid ResidueType of InteractionSource
Thr 766Hydrogen Bond ijrps.comresearchgate.net
Gln 767Hydrogen Bond ijrps.comresearchgate.net
Met 769Hydrophobic Interaction ijrps.comresearchgate.net
Cys 575- ijrps.comresearchgate.net
Ala 719- ijrps.comresearchgate.net
Thr 830- ijrps.comresearchgate.net

These detailed interaction maps are vital for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors. ijrps.com

Assessment of Binding Affinities to Biomolecular Targets

A key output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol or kJ/mol). researchgate.net This value quantifies the strength of the interaction between the ligand and the target protein, with lower (more negative) values typically indicating a stronger binding. This allows for the ranking of different compounds and prioritization of the most promising ones for further experimental testing. nih.gov

Docking studies on various pyrazole derivatives have reported their binding affinities against several protein kinase targets. For instance, pyrazole derivatives have been docked against VEGFR-2, Aurora A, and CDK2, showing promising binding energies that suggest potential inhibitory activity. researchgate.net

Table 3: Representative Binding Affinities for Pyrazole Derivatives Against Protein Kinase Targets Note: The specific compounds listed are derivatives and not the parent this compound.

Compound DerivativeProtein Target (PDB ID)Binding Energy (kJ/mol)Source
2-(4-methoxyphenyl)-5-(...)-1,3,4-thiadiazole (1d)Aurora A (2W1G)-8.57 researchgate.net
2-(4-chlorophenyl)-5-(...)-1,3,4-thiadiazole (1b)VEGFR-2 (2QU5)-10.09 researchgate.net
2-(4-chlorophenyl)-5-(...)-1,3,4-thiadiazole (2b)CDK2 (2VTO)-10.35 researchgate.net

These theoretical assessments of binding affinity are critical for screening large libraries of compounds and identifying those with the highest likelihood of biological activity. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a cinematic view of molecular motion, allowing researchers to observe the conformational changes and interactions of this compound over time. eurasianjournals.com This powerful technique solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals the dynamic nature of the compound.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. MD simulations are instrumental in exploring the vast conformational landscape of this compound. eurasianjournals.com By simulating the molecule's movement in a virtual environment, typically solvated in water to mimic physiological conditions, researchers can identify the most stable and frequently adopted conformations.

The conformational flexibility of the pyrazole core, along with the rotational freedom of the 4-methoxyphenyl (B3050149) group, gives rise to a multitude of possible spatial arrangements. Understanding this conformational space is critical, as different conformers may exhibit varying affinities for biological targets. The insights gained from these simulations can inform the design of more rigid and potent analogs.

A typical MD simulation would track the root-mean-square deviation (RMSD) of the molecule's backbone atoms over the simulation time to assess its stability and conformational sampling. The resulting trajectory can be further analyzed to identify key dihedral angles and their distributions, providing a quantitative measure of conformational preferences.

A primary application of MD simulations in drug discovery is to assess the stability of a ligand when bound to its protein target. nih.govnih.gov For this compound, if a potential protein target is identified, MD simulations can be employed to study the dynamics of the protein-ligand complex. These simulations provide crucial information on the longevity and nature of the interactions that hold the ligand in the binding pocket.

During an MD simulation of a protein-ligand complex, key metrics such as the RMSD of both the protein and the ligand are monitored. A stable RMSD for the ligand within the binding site suggests a stable binding mode. nih.gov Furthermore, the simulation can reveal the persistence of specific hydrogen bonds, hydrophobic interactions, and water-bridged interactions over time, offering a detailed picture of the binding affinity. nih.gov Analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues can also highlight which parts of the protein are crucial for ligand binding.

For instance, in studies of other pyrazole derivatives, MD simulations have been used to confirm the stability of the ligand in the active site of various kinases and enzymes. nih.govnih.gov These simulations often reveal that the initial docking pose is maintained throughout the simulation, and key interactions are preserved, lending confidence to the predicted binding mode. nih.gov

Mechanistic Investigations of Chemical Reactions

Computational chemistry, particularly quantum mechanical methods, provides a powerful platform for investigating the mechanisms of chemical reactions at the electronic level. For the synthesis of this compound, these methods can elucidate reaction pathways, characterize transition states, and explain observed selectivity.

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com Theoretical calculations can map out the entire reaction pathway, identifying the energies of reactants, intermediates, transition states, and products. This energy profile provides a comprehensive understanding of the reaction's feasibility and kinetics.

Density Functional Theory (DFT) is a widely used method for these types of investigations. researchgate.netresearchgate.net By locating the transition state structure for each step of the reaction, researchers can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. For the formation of this compound, computational studies can compare different possible cyclization and dehydration steps to determine the most likely reaction mechanism.

When unsymmetrical reagents are used in the synthesis of pyrazoles, the formation of more than one regioisomer is often possible. mdpi.comrsc.org For example, the reaction of 4-(4-methoxyphenyl)-2,4-dioxobutanoate with hydrazine could potentially yield two different pyrazole regioisomers. Computational studies are invaluable in predicting and explaining the observed regioselectivity.

By calculating the activation energies for the formation of each possible regioisomer, researchers can determine which product is kinetically favored. rsc.org The transition state leading to the major product will have a lower energy barrier. rsc.org These studies often involve analyzing the electronic properties of the reactants, such as atomic charges and frontier molecular orbitals, to rationalize the observed outcome. For the synthesis of this compound, theoretical calculations can confirm that the nucleophilic attack of the hydrazine occurs at the appropriate carbonyl group to yield the desired regioisomer.

In Silico Prediction of Drug-Like Properties (Computational Pharmacokinetics and Chemoinformatics)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico methods, which are computational models based on a compound's structure, are widely used to predict these properties, saving significant time and resources. nih.gov

For this compound, various chemoinformatic tools and quantitative structure-activity relationship (QSAR) models can be employed to estimate its drug-like properties. researchgate.netresearchgate.net These predictions are based on the analysis of large datasets of known drugs and their experimental ADME properties.

A typical in silico ADME profile for this compound would include predictions for properties such as:

Aqueous solubility: A key factor for oral absorption.

Gastrointestinal absorption: The likelihood of the compound being absorbed from the gut into the bloodstream.

Blood-brain barrier permeability: Whether the compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) inhibition: The potential for the compound to interfere with the metabolism of other drugs.

Lipinski's Rule of Five: A set of simple physicochemical parameters that can indicate potential issues with oral bioavailability.

The table below provides an illustrative example of the kind of data that would be generated in a computational pharmacokinetic analysis of this compound.

PropertyPredicted ValueInterpretation
Molecular Weight190.2 g/mol Compliant with Lipinski's Rule (<500)
LogP1.8Optimal for cell permeability (between 1 and 3)
Hydrogen Bond Donors2Compliant with Lipinski's Rule (<5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule (<10)
Aqueous SolubilityModerateMay have sufficient solubility for absorption
GI AbsorptionHighLikely to be well-absorbed from the gut
BBB PermeabilityLowUnlikely to cause CNS side effects

These in silico predictions provide a valuable initial assessment of the compound's potential as a drug candidate and can guide further experimental studies. researchgate.netbohrium.com

Exploration of Specific Physicochemical Characteristics

The physicochemical characteristics of pyrazol-5-ol structures, particularly this compound, have been a subject of interest in computational chemistry. These studies employ theoretical models to predict molecular geometry, electronic properties, and reactivity, providing insights that complement experimental findings.

Theoretical investigations into pyrazol-5-one derivatives often utilize Density Functional Theory (DFT) to elucidate their structural and electronic properties. Such studies are crucial for understanding the tautomerism that is characteristic of these compounds. For instance, the prototropic tautomerism of 3-methyl-5-pyrazolone has been studied using DFT, revealing that the keto form is predominant in the gas phase and in solvents with low polarity, while the hydroxy tautomeric form is favored in solvents like DMSO. researchgate.net

Molecular Geometry and Stability

Computational analyses of pyrazole derivatives provide detailed information on their molecular structure. For example, the crystal structure of compounds like 3-(2′-hydroxy-5′-methoxy-phenyl)-5-(3-methoxy-4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole has been determined, showing an envelope conformation for the pyrazoline ring. nih.govresearchgate.net In this structure, the dihedral angles between the pyrazoline ring and the attached phenyl rings are 68.2(1)° and 12.1(1)°. researchgate.net

Similarly, for 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, single-crystal X-ray diffraction revealed that the methoxybenzyl group is nearly planar and is rotated by 37.01 (5)° from the central pyrazole ring, while the phenyl ring is rotated by 29.41 (5)°. nih.gov These geometric parameters are crucial for understanding intermolecular interactions.

Table 1: Computed Geometric Parameters for a Related Pyrazole Derivative

ParameterValue
Dihedral Angle (Pyrazoline Ring to Phenyl Ring A) 68.2(1)°
Dihedral Angle (Pyrazoline Ring to Phenyl Ring B) 12.1(1)°
Methoxybenzyl Group to Pyrazole Ring Rotation 37.01 (5)°
Phenyl Ring to Pyrazole Ring Rotation 29.41 (5)°
Data derived from studies on related pyrazole structures. researchgate.netnih.gov

Electronic Properties and Reactivity Descriptors

The electronic properties of pyrazole derivatives are often investigated through the analysis of their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability. irjweb.comnih.gov A smaller energy gap suggests higher reactivity. nih.gov

For example, a speculative analysis of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide using DFT indicated a small HOMO-LUMO energy gap, pointing to its chemical reactivity. nih.gov Computational studies on imidazole (B134444) derivatives have shown that the HOMO-LUMO energy gap can be around 4.4871 eV, which reflects the molecule's chemical reactivity. irjweb.com

Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. irjweb.com

Table 2: Computed Electronic Properties for Related Heterocyclic Compounds

PropertyValue
HOMO Energy -6.2613 eV
LUMO Energy -0.8844 eV
HOMO-LUMO Energy Gap (ΔE) 5.3769 eV
Chemical Hardness (η) 2.68845 eV
Electronegativity (χ) 3.57285 eV
Values are for a related pyrimidine (B1678525) derivative and serve as an illustrative example. irjweb.com

Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to explore intermolecular interactions in crystalline structures. For a derivative, 4-[3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-methoxyphenol monohydrate, this analysis revealed that H⋯H contacts make up the largest contribution (44.3%) to the surface interactions. nih.gov The crystal structure of this compound is stabilized by O—H⋯N and N—H⋯O hydrogen bonds, as well as π–π stacking interactions. nih.gov

In the crystal structure of 3-Hydroxy-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole, intermolecular O—H⋯N and C—H⋯O hydrogen bonds are present, leading to the formation of one-dimensional double-stranded chains. researchgate.net

These computational and theoretical studies provide a detailed understanding of the physicochemical properties of pyrazol-5-ol structures, which is essential for the rational design of new compounds with specific applications.

Mechanistic Insights into Biological Activities in Vitro Studies

Antimicrobial Mechanisms of Action

The antimicrobial properties of pyrazole (B372694) derivatives, including those structurally related to 3-(4-methoxyphenyl)-1H-pyrazol-5-ol, have been a subject of significant research interest. zsmu.edu.uanih.gov These compounds have demonstrated potential against a range of microbial pathogens, and in vitro studies have begun to elucidate the underlying mechanisms of their action. nih.govnih.gov

Antibacterial Activity: Insights into Target Pathways

Derivatives of this compound have shown promise as antibacterial agents. nih.gov One of the key bacterial enzymes targeted by certain pyrazole-containing compounds is DNA gyrase. nih.gov This enzyme is crucial for bacterial DNA replication, and its inhibition leads to the disruption of essential cellular processes and ultimately, bacterial cell death. nih.gov The ability of pyrazole derivatives to interfere with this fundamental pathway underscores their potential as antibacterial agents. nih.gov

Additionally, some pyrazole-based compounds have been designed as hybrids with other heterocyclic moieties, such as thiazole, to enhance their antibacterial spectrum, particularly against Gram-negative bacteria. nih.gov For instance, the incorporation of an aminothiazole moiety has been a successful strategy in developing cephalosporin (B10832234) antibiotics with improved activity against these challenging pathogens. nih.gov

Antifungal Activity

The antifungal activity of pyrazole derivatives is another area of active investigation. zsmu.edu.uanih.gov Molecular docking studies have suggested that some compounds containing the this compound scaffold may exert their antifungal effects by targeting lanosterol (B1674476) 14-α-demethylase. zsmu.edu.ua This enzyme is a critical component of the fungal cell membrane biosynthesis pathway. Its inhibition disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and ultimately, fungal cell death. zsmu.edu.ua

In vitro screening of various pyrazol-5-amine benzamide (B126) derivatives has demonstrated their efficacy against a panel of mycotoxic fungi, including Aspergillus and Penicillium species. nih.gov This suggests that the pyrazole core can be a valuable template for the development of new antifungal agents. zsmu.edu.uanih.gov

Anti-inflammatory Action: Molecular Level Interactions

Derivatives of this compound have demonstrated significant anti-inflammatory properties in various in vitro models. nih.govnih.gov The primary mechanism underlying this activity appears to be the inhibition of key enzymes involved in the inflammatory cascade, most notably cyclooxygenase (COX) enzymes. nih.gov

Studies have shown that certain pyrazole derivatives can act as potent inhibitors of COX-2, an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. nih.gov By selectively inhibiting COX-2, these compounds can reduce the inflammatory response. Some pyrazole derivatives have shown anti-inflammatory activity comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov

Furthermore, the anti-inflammatory effects of these compounds may also be attributed to their ability to stabilize lysosomal membranes and inhibit the release of proteinases from neutrophils. nih.gov These enzymes, when released during inflammation, can cause significant tissue damage. nih.gov Therefore, by preventing their release, these pyrazole derivatives can help to mitigate the destructive aspects of the inflammatory process. nih.gov

Antioxidant Mechanisms: Free Radical Scavenging Activity

The antioxidant potential of compounds related to this compound has been demonstrated through their ability to scavenge free radicals. researchgate.net Free radicals are highly reactive molecules that can cause oxidative damage to cells, contributing to a variety of diseases. scienceopen.com

The primary mechanism of antioxidant action for many phenolic compounds, including pyrazole derivatives, is through hydrogen atom transfer (HAT). scienceopen.commdpi.com In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing further damage. scienceopen.commdpi.com The presence of a hydroxyl (-OH) group on the pyrazole ring is crucial for this activity. nih.gov

In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, have been used to quantify the antioxidant capacity of these compounds. researchgate.netnih.gov Several 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) have shown significant DPPH radical scavenging activity, with some compounds exhibiting even greater potency than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net The specific substituents on the aryl ring can influence the antioxidant activity of these molecules. researchgate.net

Anticancer/Antiproliferative Pathways (In Vitro Mechanistic Investigations)

Derivatives of this compound have emerged as a promising class of compounds with potential anticancer and antiproliferative activities. nih.govnih.gov In vitro studies have revealed several mechanisms through which these compounds may exert their effects on cancer cells.

One of the key pathways targeted by these pyrazole derivatives is the cell cycle. nih.govnih.gov Certain pyrazolo[3,4-b]pyridine derivatives have been shown to induce cell cycle arrest at different phases, such as the S phase or the G2/M phase, in various cancer cell lines, including HeLa, MCF-7, and HCT-116. nih.govnih.gov This arrest prevents cancer cells from dividing and proliferating. This cell cycle inhibition is often achieved through the inhibition of cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, which are crucial regulators of cell cycle progression. nih.gov

In addition to cell cycle arrest, these compounds can also induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a critical mechanism for eliminating cancerous cells from the body. Studies have shown that treatment with certain pyrazolo[3,4-b]pyridine derivatives leads to a significant increase in both early and late apoptotic cells in various cancer cell lines. nih.govnih.gov

The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells and can be used to determine the concentration of a compound required to inhibit cell growth by 50% (IC50). mdpi.com Several pyrazolone (B3327878) derivatives have demonstrated potent cytotoxicity against cancer cell lines, with some compounds showing IC50 values comparable to the established anticancer drug doxorubicin. nih.govmdpi.com

Enzyme Inhibition Studies

The biological activities of this compound and its derivatives are often linked to their ability to inhibit specific enzymes. As previously discussed, the inhibition of enzymes such as DNA gyrase in bacteria, lanosterol 14-α-demethylase in fungi, and cyclooxygenase in the context of inflammation are key mechanisms of action. zsmu.edu.uanih.govnih.gov

Furthermore, pyrazole-containing compounds have been investigated as inhibitors of other enzymes with therapeutic relevance. For example, certain pyrazolopyrimidine derivatives have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in various physiological processes. nih.gov The ability to selectively inhibit specific enzymes makes these compounds attractive candidates for the development of targeted therapies.

Applications in Advanced Chemical and Material Sciences

Role as Versatile Synthetic Intermediates and Building Blocks

The compound 3-(4-methoxyphenyl)-1H-pyrazol-5-ol is a highly versatile synthetic intermediate, prized for its multiple reactive sites that allow for a wide range of chemical modifications. The pyrazolone (B3327878) ring can undergo electrophilic substitution, particularly at the C-4 position, and the hydroxyl group can be derivatized, while the nitrogen atoms can participate in various condensation and cyclization reactions. nih.gov This reactivity makes it a key starting material for the synthesis of a broad spectrum of more complex heterocyclic compounds.

Researchers have utilized derivatives of this compound as foundational building blocks. For instance, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde, a derivative, serves as a precursor for a variety of fused and conjugated heterocyclic systems. thieme-connect.com Through reactions with reagents like semicarbazide, cyanoacetohydrazide, and dicarbonyl compounds, a diverse library of pyrazole-containing molecules, including triazoles, pyridines, and pyrimidines, has been synthesized. thieme-connect.com Similarly, ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate, another related intermediate, is instrumental in constructing fused heterocyclic systems like triazolothiadiazoles. zsmu.edu.ua

The synthetic utility is further highlighted in multicomponent reactions, where the pyrazolone scaffold can react with various aldehydes and other reagents in a single pot to create complex molecules like 4,4'-(arylmethylene)-bis-(3-methyl-1-phenylpyrazol-5-oles). acs.org These efficient, atom-economical processes underscore the value of pyrazolone derivatives in modern organic synthesis. acs.org The ability to readily functionalize the pyrazolone core allows for the systematic tuning of the resulting molecules' properties for various applications. zsmu.edu.ua

Applications in Dyes and Pigments Development

Pyrazolone derivatives are a well-established class of compounds in the dye and pigment industry, known for producing a wide range of bright and strong colors. wikipedia.org The core structure of this compound is an excellent platform for creating azo dyes, which are characterized by the -N=N- chromophore. These are typically synthesized through a diazo coupling reaction, where a diazonium salt is reacted with the pyrazolone derivative, which acts as a coupling component. isnra.net

The resulting azopyrazolone dyes, which can be fine-tuned by modifying the substituents on either the diazonium salt or the pyrazolone ring, exhibit a range of colors from yellow to red. wikipedia.orgisnra.net For example, new pyrazole (B372694) azo dyes have been synthesized by coupling 4-(ethoxycarbonyl)-3-methyl-1H-pyrazole-5-diazonium chloride with various active methylene (B1212753) compounds, resulting in dyes with distinct spectroscopic properties. nih.gov These dyes often possess high molar extinction coefficients, indicating strong light absorption. isnra.net The specific shade and fastness properties of these dyes make them suitable for applications on various substrates, including leather and polyester (B1180765) fabrics. isnra.netresearchgate.net

Dye Derivative TypeCoupling ComponentResulting Color RangeApplication
AzopyrazoloneActive methylene compoundsYellow to RedTextiles, Leather
Thiophene-Pyrazolone3-methyl-1H-pyrazol-5(4H)-oneRed to BluePolyester Fabric

Contribution to Materials Science

The adaptable structure of this compound and its derivatives has led to their exploration in various fields of materials science, from electronics to environmental protection.

Derivatives of pyrazole have garnered significant attention for their potential in optoelectronic applications, including organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). researchgate.net The electron-rich nature of the pyrazole ring, combined with the ability to create extended π-conjugated systems, makes these compounds suitable as components in photoactive layers. nih.gov Polymers incorporating the pyrazole moiety have been noted for their low band gaps, a desirable characteristic for optoelectronic devices. researchgate.net

Specifically, pyrazolo[3,4-b]quinoline derivatives have been investigated as materials for bulk heterojunction (BHJ) solar cells. mdpi.com In these devices, the pyrazole-based material can act as either an electron donor or an acceptor when blended with other organic semiconductors like fullerenes (e.g., PC61BM) or conjugated polymers. researchgate.net The performance of these solar cells, including power conversion efficiency, is influenced by the molecular structure of the pyrazole derivative, which affects properties like HOMO/LUMO energy levels and light absorption characteristics. researchgate.netmdpi.com

The photophysical properties of pyrazole derivatives make them excellent candidates for advanced optical materials and chemosensors. nih.gov Many pyrazoline derivatives, which are dihydro-derivatives of pyrazole, exhibit fluorescence with high quantum yields and significant solvatochromism, where their emission color changes with the polarity of the solvent. nih.govnih.gov

This sensitivity to the chemical environment has been harnessed to develop fluorescent chemosensors for detecting various analytes, including metal ions. nih.govnih.gov The pyrazole scaffold can be functionalized with specific binding sites that selectively interact with a target ion, leading to a detectable change in the fluorescence signal (either "turn-on" or "turn-off"). nih.gov For example, pyrazole derivatives have been successfully used to create sensors for Cu²⁺ and Zn²⁺. nih.govnih.gov

Furthermore, certain pyrazoline derivatives exhibit third-order nonlinear optical (NLO) properties. researchgate.net These materials can alter the properties of light passing through them, which is a key function for applications in photonics and optical data processing. Experimental studies using techniques like the Z-scan have determined the nonlinear refractive index and nonlinear absorption coefficient of derivatives of 1-Aryl-3-(4-methoxyphenyl)-5-(benzo[d] thieme-connect.comnih.govdioxol-5-yl)-2H-pyrazolines, confirming their potential in NLO applications. researchgate.net

ApplicationProperty ExploitedExample Derivative Class
ChemosensorsFluorescence, SolvatochromismFunctionalized Pyrazolines
Nonlinear OpticsThird-order electronic susceptibility1-Aryl-3-(4-methoxyphenyl)-2H-pyrazolines

Pyrazolone derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govresearchgate.netacspublisher.com Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govresearchgate.net This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the metal. nih.gov

Studies on various pyrazolone and pyrazole derivatives have shown high inhibition efficiencies. For instance, a derivative of 1-(4-methoxyphenyl)propan-1-one demonstrated excellent corrosion inhibition for mild steel in 1 M HCl. acspublisher.com Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. nih.govresearchgate.net The effectiveness of the inhibition often increases with the concentration of the inhibitor and is influenced by temperature. acspublisher.com The adsorption of these inhibitors on the steel surface typically follows established models like the Langmuir or Temkin adsorption isotherms. nih.govresearchgate.net

InhibitorMetalCorrosive MediumInhibition Efficiency (%)Adsorption Isotherm
1-(4-Methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-oneMild Steel1 M HCl>90% (at optimal concentration)Langmuir
(Z)-3-methyl-4-(2-m-tolylhydrazono)-1H-pyrazol-5(4H)-one316L Stainless Steel1 M HClHighTemkin
N-((1H-pyrazol-1-yl)methyl)-4-nitroanilineCarbon Steel1 M HCl~91%Langmuir

The construction of chiral molecules with high enantiomeric purity is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. Chiral pyrazolone derivatives have become important synthons and catalysts in this field. thieme-connect.comresearchgate.net The C-4 position of the pyrazolone ring is particularly amenable to asymmetric functionalization, allowing for the creation of a quaternary stereocenter—a carbon atom bonded to four different groups. thieme-connect.com

A variety of catalytic asymmetric reactions have been developed for this purpose, including Michael additions, Mannich reactions, and chlorinations, often employing chiral organocatalysts like squaramides or quinine-derived catalysts. thieme-connect.comrsc.org These catalysts can achieve high yields and excellent enantioselectivities (up to 99% ee). researchgate.net For example, the enantioselective Michael addition of pyrazolin-5-ones to β,γ-unsaturated α-ketoesters has been successfully catalyzed by chiral squaramides. rsc.org Additionally, chiral pyrazolone-containing ligands can be used in transition metal catalysis to induce asymmetry in reactions. acs.org The development of these stereoselective methods provides access to a vast array of enantioenriched pyrazolone derivatives, which are valuable building blocks for complex chiral molecules. nih.gov

Uses in Agrochemicals

The pyrazole ring is a key structural motif in many commercial herbicides. Research into derivatives of this compound has revealed significant potential in the development of new agrochemical agents, primarily as herbicides. These compounds often act by inhibiting crucial plant enzymes.

Derivatives of phenylpyrazole are being actively investigated as a new class of light-activated, membrane-disrupting herbicides that are effective against both grass and broadleaf weeds at low application rates. researchgate.net For instance, a series of novel 3H-pyrazolo-[3,4-d] researchgate.netnih.govnih.govtriazin-4-one derivatives, synthesized from 5-amino-pyrazole precursors, have been designed as potential protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. researchgate.net In one study, a derivative, 4-cholro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-l-methyl-5-trifluoromethyl)-1H-pyrazole, demonstrated 95% inhibition of the weed Abutilon theophrasti at a low dosage of 9.375 g/hm². researchgate.net

Further studies have synthesized novel phenylpyrazole derivatives containing strobilurin moieties to discover new herbicidal compounds. nih.gov While not all derivatives show high activity, the structural backbone is considered a promising scaffold. For example, some substituted phenylpyrazole derivatives have shown over 90% herbicidal activity against Abutilon theophrasti at an application rate of 150 g a.i./hm². mdpi.com The research indicates that modifications to the core pyrazole structure, including the introduction of different substituents on the phenyl ring, can lead to potent herbicidal agents. mdpi.com

Derivative ClassTarget WeedEfficacyReference
5-Arylmethoxy PhenylpyrazoleAbutilon theophrasti95% inhibition at 9.375 g/hm² researchgate.net
3-Arylmethylidenehydrazinocarbonyl-5-(p-substituted phenyl)-pyrazoleAbutilon theophrasti, Amaranthus spinosus100% inhibition at 75 g/hm² researchgate.net
Substituted PhenylpyrazoleAbutilon theophrasti>90% activity at 150 g a.i./hm² mdpi.com
Table 1: Herbicidal Activity of Selected Phenylpyrazole Derivatives

Chelation Chemistry and Metal Ion Extraction

The pyrazolone tautomer of this compound is an effective chelating agent for a variety of metal ions. The presence of nitrogen and oxygen donor atoms allows the molecule to form stable complexes with metals, a property that is extensively utilized in solvent extraction and separation processes. Pyrazole derivatives are recognized for their ability to be modified to achieve selective extraction of specific metal ions. researchgate.net

The extraction efficiency of these ligands is highly dependent on factors such as the pH of the aqueous solution and the presence of other coordinating molecules (synergistic agents). For example, 1-phenyl-3-methyl-4-acylpyrazol-5-ones, a related class of compounds, have been studied for the synergistic extraction of alkaline earth metals and lithium using trioctylphosphine (B1581425) oxide (TOPO) as a synergistic agent. capes.gov.br The extracted species were identified as complex adducts, such as MA₂(TOPO)₂ for Mg, Ca, and Sr. capes.gov.br

Research on pyrazole-based ligands has demonstrated their capability to extract transition metals. Studies using ligands like 4,4´-(1E,1E´)-1,1´-(ethane-1,2-diylbis(azan-1-yl-1ylidene))bis(5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-ol) (H₂BuEtP) have explored the simultaneous extraction of cadmium, iron, nickel, and lead. academicjournals.org The efficiency of this multi-metal extraction can be influenced by auxiliary complexing agents like tartrate, with optimal conditions requiring multiple extraction batches to achieve high purity separation. academicjournals.org Similarly, the extraction of Uranium (VI) has been achieved using 1-phenyl-3-methyl-4-trichloroacetyl pyrazolone-5, with the process being sensitive to the concentration of nitric acid in the aqueous phase. ijacskros.com

LigandMetal Ion(s)Key FindingReference
1-phenyl-3-methyl-4-benzoylpyrazol-5-one with TOPOMg(II), Ca(II), Sr(II), Ba(II), Li(I)Forms stable extracted species like MA₂(TOPO)₂. capes.gov.br
1-phenyl-3-methyl-4-trichloroacetyl pyrazolone-5Uranium (VI)Extraction efficiency is dependent on HNO₃ concentration. ijacskros.com
H₂BuEtPCd(II), Fe, Ni(II), Pb(II)Multi-metal extraction is feasible, influenced by pH and auxiliary agents. academicjournals.org
Table 2: Metal Ion Extraction using Pyrazolone Derivatives

Fluorescent Sensors

Derivatives of pyrazoles, particularly those fused into larger heterocyclic systems like 1H-pyrazolo[3,4-b]quinolines, exhibit strong fluorescence with high quantum yields. nih.gov This property makes them excellent candidates for the development of fluorescent sensors for detecting various analytes, most notably metal ions. The sensing mechanism often involves a process of photo-induced electron transfer (PET), where the fluorescence of the pyrazole-based fluorophore is "turned on" or enhanced upon binding to the target ion. nih.gov

The dipicolylamine group is a well-known chelator for Zn²⁺ and has been incorporated into pyrazoloquinoline structures to create selective sensors. nih.gov For example, a sensor based on 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline functionalized with a dipicolylamine receptor showed a significant enhancement in fluorescence upon complexation with zinc ions. nih.gov The sensitivity and selectivity of these sensors can be fine-tuned by modifying the molecular structure and by adjusting the solvent system. For instance, the addition of water to an acetonitrile (B52724) solution was found to enhance the selectivity of a pyrazoloquinoline-based sensor towards lead cations. nih.gov

The core this compound structure serves as a foundational component that can be elaborated upon to construct these sophisticated sensor molecules. The inherent electronic properties of the methoxyphenyl group can influence the photophysical characteristics of the final sensor, contributing to its sensitivity and emission profile.

Sensor Base StructureTarget IonSensing MechanismKey ObservationReference
1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline with dipicolylamineZn²⁺Complexation-induced fluorescence enhancementEmission enhanced 60-69 times after zinc complexation. nih.gov
2-[(2-Hydroxyethyl)-(1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amino]ethanol (LL1)Pb²⁺, other divalent cationsRetardation of Photo-induced Electron Transfer (PET)Selectivity towards lead enhanced by addition of water. nih.gov
Table 3: Pyrazole-Based Fluorescent Sensors for Metal Ions

Q & A

Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-1H-pyrazol-5-ol, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of hydrazines with β-diketone derivatives. Key steps include:

  • Vilsmeier-Haack formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one to generate aldehyde intermediates, followed by oxidation and cyclization .
  • Hydrazine-mediated cyclization of 1,3-diarylpropane-1,3-diones with substituted hydrazines under reflux in ethanol/acetic acid, yielding pyrazole derivatives (45–60% yields) .
  • Microwave-assisted synthesis for accelerated reaction kinetics and improved regioselectivity in heterocyclic formation . Characterization : Intermediates are validated via 1H^1H-NMR, IR, and X-ray crystallography. For example, thiourea analogs are confirmed by C=O (1650–1700 cm1 ^{-1}) and N-H (3200 cm1 ^{-1}) stretches in IR .

Q. How is X-ray crystallography employed to resolve the molecular structure and tautomerism of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL/SHELXS software is used to:

  • Determine bond lengths and dihedral angles (e.g., pyrazole-methoxyphenyl dihedral angles of 16.83°–51.68° ).
  • Identify hydrogen-bonding networks (e.g., O-H⋯N interactions stabilizing crystal packing ).
  • Resolve tautomerism: The 1H-pyrazol-5-ol form is confirmed by hydroxyl proton localization in difference Fourier maps and refined displacement parameters .

Advanced Research Questions

Q. What computational strategies predict the nonlinear optical (NLO) properties of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is applied to:

  • Calculate hyperpolarizability (βtotal\beta_{\text{total}}) to assess NLO activity. Substituents like CF3_3 enhance βtotal\beta_{\text{total}} due to electron-withdrawing effects .
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic transitions with UV-vis spectra .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S⋯H contacts in thiourea derivatives) influencing crystal packing and stability .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. antitubercular) be systematically addressed?

Methodological Answer: Discrepancies arise from variations in:

  • Assay conditions : MIC values depend on bacterial strains (e.g., Mycobacterium tuberculosis H37Rv vs. E. coli) and incubation times .
  • Structural modifications : Electron-withdrawing groups (Cl, CF3_3) at the 3-position enhance antitubercular activity, while methoxy groups reduce cytotoxicity .
  • Dose-response profiling : EC50_{50} values should be compared using standardized protocols (e.g., microdilution assays ).

Q. What strategies optimize antimicrobial activity through regioselective functionalization?

Methodological Answer:

  • Substituent effects :
  • 4-Methoxyphenyl : Enhances lipophilicity, improving membrane permeability .
  • Trifluoromethyl (CF3_3) : Increases metabolic stability and target binding via hydrophobic interactions .
    • SAR studies : Derivatives like 5-(4-chlorophenyl)-3-CF3_3 analogs show 4-fold higher activity against S. aureus (MIC = 2 µg/mL) vs. parent compounds .
    • Hybrid scaffolds : Coupling with oxadiazoles or thiazoles improves solubility and biofilm inhibition .

Q. How do solvent and pH influence tautomeric equilibrium in spectroscopic characterization?

Methodological Answer:

  • NMR analysis : In DMSO-d6_6, the enol form dominates (δ 10–12 ppm for OH protons), while polar aprotic solvents shift equilibrium toward the keto form .
  • pH-dependent studies : At pH > 7, deprotonation of the hydroxyl group stabilizes the enolate, confirmed by UV-vis spectral shifts (λmax_{\text{max}} 270 → 290 nm) .
  • X-ray vs. solution-state : Solid-state SC-XRD often captures the enol form due to crystal lattice stabilization, whereas solution NMR may show dynamic equilibrium .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.